LogP as a Key Differentiator for N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
The lipophilicity of N,N-dimethyl-4-(pyrrolidin-2-yl)aniline (LogP 2.50590) is significantly higher than that of its non-methylated analog 4-(pyrrolidin-2-yl)aniline (LogP 1.1). This difference, driven by the presence of the N,N-dimethyl group, predicts enhanced membrane permeability and altered tissue distribution, a critical factor in drug candidate selection and biochemical assay design .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.50590 |
| Comparator Or Baseline | 4-(Pyrrolidin-2-yl)aniline: LogP 1.1 |
| Quantified Difference | ΔLogP ≈ 1.4 (over 25-fold difference in partition coefficient) |
| Conditions | Predicted values from authoritative databases; experimental conditions may vary. |
Why This Matters
Higher LogP directly correlates with increased membrane permeability, a critical parameter in drug discovery and bioavailability assessments, making this compound a distinct choice over its primary amine analog for cell-based assays targeting intracellular processes.
